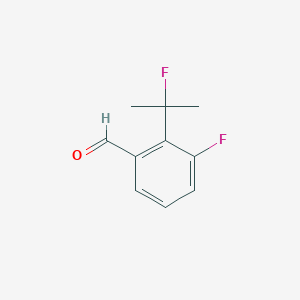
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and a fluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde is reacted with a fluorinating agent to replace the chlorine atoms with fluorine . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like cesium fluoride to facilitate the exchange.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-(2-fluoropropan-2-yl)benzoic acid.
Reduction: 3-Fluoro-2-(2-fluoropropan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substituents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making the compound valuable in drug design and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to other fluorinated benzaldehydes, 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is unique due to the presence of both fluorine atoms and a fluoropropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
3-fluoro-2-(2-fluoropropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10F2O/c1-10(2,12)9-7(6-13)4-3-5-8(9)11/h3-6H,1-2H3 |
Clé InChI |
AVZQTCRDPPKIDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC=C1F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


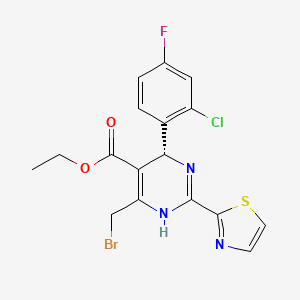
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
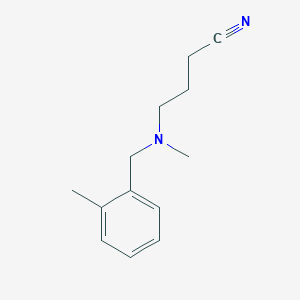
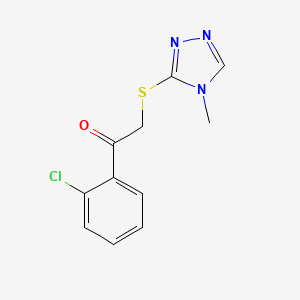
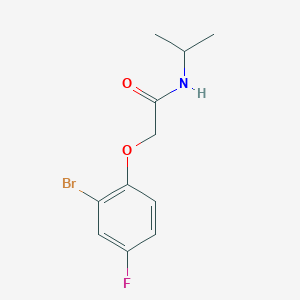
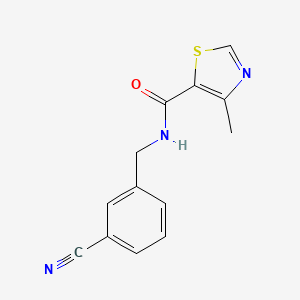
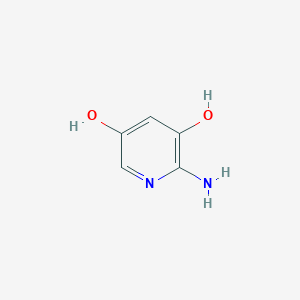
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)


![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


